molecular formula C14H13N3O3S B12476182 {[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid

{[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid

Cat. No.: B12476182
M. Wt: 303.34 g/mol
InChI Key: NZCBNKDTMAIXAM-UHFFFAOYSA-N
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Description

{[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a triazole ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran ring, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the sulfanylacetic acid group under controlled conditions, often using thiol reagents and acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution on the benzofuran ring can introduce various functional groups.

Scientific Research Applications

{[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid
  • {[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}propionic acid

Uniqueness

{[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzofuran and triazole rings in a single molecule provides a versatile platform for further modifications and applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C14H13N3O3S/c1-2-17-13(15-16-14(17)21-8-12(18)19)11-7-9-5-3-4-6-10(9)20-11/h3-7H,2,8H2,1H3,(H,18,19)

InChI Key

NZCBNKDTMAIXAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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